molecular formula C16H20N4 B1274569 1,4-Bis(pyridin-2-ylmethyl)piperazine CAS No. 6584-58-3

1,4-Bis(pyridin-2-ylmethyl)piperazine

Cat. No.: B1274569
CAS No.: 6584-58-3
M. Wt: 268.36 g/mol
InChI Key: BYEDFHASFRIIDU-UHFFFAOYSA-N
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Description

1,4-Bis(pyridin-2-ylmethyl)piperazine is a chemical compound with the molecular formula C16H20N4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of two pyridin-2-ylmethyl groups attached to the nitrogen atoms of the piperazine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(pyridin-2-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reductive amination of piperazine with pyridine-2-carboxaldehyde. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.

Another method involves the nucleophilic substitution of piperazine with pyridine-2-methyl chloride. This reaction is typically conducted in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution process. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one or more of its functional groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce reduced derivatives with altered functional groups. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles employed.

Scientific Research Applications

1,4-Bis(pyridin-2-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their unique structural and electronic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. It is studied for its pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is used in the synthesis of other chemical compounds and materials. It is employed as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(pyridin-2-ylmethyl)piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate the activity of these targets, leading to specific biological effects.

For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Alternatively, the compound may act as an agonist or antagonist of specific receptors, modulating their signaling pathways and leading to various physiological responses.

Comparison with Similar Compounds

1,4-Bis(pyridin-2-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1,4-Diphenylpiperazine: This compound has two phenyl groups attached to the piperazine ring instead of pyridin-2-ylmethyl groups. It exhibits different chemical and physical properties due to the presence of aromatic rings.

    1,4-Diphenethylpiperazine: This compound has two phenethyl groups attached to the piperazine ring. It also exhibits distinct properties compared to this compound.

    1-Benzhydryl-4-benzylpiperazine: This compound has a benzhydryl group and a benzyl group attached to the piperazine ring. It is used in various chemical and biological studies.

The uniqueness of this compound lies in the presence of pyridin-2-ylmethyl groups, which impart specific chemical and biological properties to the compound. These properties make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1,4-bis(pyridin-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-3-7-17-15(5-1)13-19-9-11-20(12-10-19)14-16-6-2-4-8-18-16/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEDFHASFRIIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389912
Record name 1,4-Bis-pyridin-2-ylmethyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6584-58-3
Record name 1,4-Bis-pyridin-2-ylmethyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural conformation of 1,4-Bis(pyridin-2-ylmethyl)piperazine in its solid state?

A1: X-ray crystallography studies reveal that this compound resides on a crystallographic inversion center. [] This means the molecule possesses inherent symmetry. The piperazine ring adopts a chair conformation, a common and stable form for six-membered rings. Furthermore, the two pyridine rings attached to the piperazine core are equatorial and parallel to each other, with a separation distance of 2.54 Å. [] This specific arrangement of the pyridine rings could have implications for the molecule's interactions with other molecules.

Q2: How does the structure of this compound contribute to its potential for forming metal complexes?

A2: The nitrogen atoms in both the piperazine ring and the pyridine rings of this compound can act as electron pair donors. [] This characteristic makes the molecule a suitable ligand for coordinating with metal ions, particularly copper(I) iodide (CuI). [] The formation of these copper(I) complexes is of particular interest due to their luminescent properties, which could be valuable for applications like small molecule detection. []

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